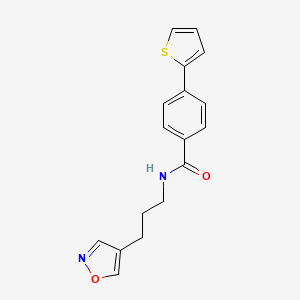

N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-17(18-9-1-3-13-11-19-21-12-13)15-7-5-14(6-8-15)16-4-2-10-22-16/h2,4-8,10-12H,1,3,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFUSBAEPOBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCCCC3=CON=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One possible route could include:

Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through a cyclization reaction.

Attachment of the Propyl Chain: The isoxazole ring can then be linked to a propyl chain through a nucleophilic substitution reaction.

Formation of the Benzamide Core: The thiophene ring can be introduced to the benzamide core through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Conditions for substitution reactions can vary, but often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole and thiophene rings might play a role in binding to the target site, while the benzamide core could be involved in the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Heterocyclic Influence on Bioactivity

- Thiophene vs. Thiazole : The target compound’s thiophen-2-yl group contrasts with the thiazole sulfonamide in . Thiophene’s electron-rich nature favors π-π interactions, while thiazole’s nitrogen atom may enhance hydrogen bonding. Such differences could influence target selectivity and metabolic stability .

- Isoxazole vs. Triazole: The isoxazole in the target compound differs from the 1,2,4-triazole in .

Substituent Effects on Physicochemical Properties

- Hydrochloride Salts: Compound 4a includes a hydrochloride salt, enhancing aqueous solubility compared to the non-ionic target compound. This modification is critical for bioavailability in drug development.

- Sulfonyl Groups : The sulfonyl moiety in and introduces strong electron-withdrawing effects, which may alter the benzamide’s acidity and binding kinetics compared to the target’s electron-neutral thiophene and isoxazole groups .

Spectral Characterization

- IR Spectroscopy : The absence of C=S stretches (~1240–1255 cm⁻¹) in the target compound distinguishes it from triazole-thiones in . Instead, its carbonyl stretch (1660–1680 cm⁻¹) aligns with benzamide derivatives in .

- NMR Shifts : The thiophene protons in the target compound likely resonate at δH 7.0–7.5 ppm, similar to compound 4a , while triazole-thiones in show distinct NH and aromatic proton shifts due to tautomerism.

Pharmacological Implications

- Anti-LSD1 Activity : Compound 4a demonstrates anti-LSD1 activity, suggesting that the benzamide-thiophene scaffold may target epigenetic enzymes. The target compound’s isoxazole propyl chain could modulate potency by altering steric interactions.

- The isoxazole group in the target compound may offer alternative metabolic pathways, reducing toxicity risks .

Biological Activity

N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an isoxazole ring, a thiophene substituent, and a benzamide core. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Overview of the Compound

- IUPAC Name : N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide

- CAS Number : 1903771-04-9

- Molecular Weight : 312.4 g/mol

This compound is characterized by its potential applications in various biological contexts, including cancer therapy and as a biochemical probe.

Synthesis Methods

The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide typically involves several key steps:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Attachment of the Propyl Chain : A propyl chain is linked to the isoxazole ring via nucleophilic substitution.

- Formation of the Benzamide Core : The thiophene ring is introduced through coupling reactions such as Suzuki or Heck reactions.

Summary of Synthetic Routes

| Step | Description |

|---|---|

| Isoxazole Formation | Cyclization under acidic or basic conditions. |

| Propyl Chain Attachment | Nucleophilic substitution reaction. |

| Benzamide Core Formation | Coupling reaction with thiophene. |

The biological activity of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide is largely dependent on its interaction with specific molecular targets, including enzymes and receptors. The presence of the isoxazole and thiophene rings may enhance binding affinity to these targets, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing isoxazole and thiophene rings have been shown to inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).

- Assays Used : CCK-8 and 3D cell viability assays confirmed effective anti-proliferation capabilities against targeted cancer cells.

In a related study, compounds structurally similar to N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide demonstrated selective inhibition of EGFR and HER2 kinases, which are critical targets in cancer therapy .

Other Biological Activities

- Antimicrobial Activity : Some derivatives have shown promising antibacterial effects against strains like E. faecalis and P. aeruginosa.

- Anti-inflammatory Properties : Compounds have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study 1: Anticancer Efficacy

A recent investigation into benzamide derivatives revealed that compounds similar to N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating strong anti-proliferative effects.

Case Study 2: Kinase Inhibition

Research highlighted the efficacy of certain benzamide derivatives in inhibiting RET kinase activity, showcasing their potential as lead compounds for further development in targeted cancer therapies .

Q & A

Q. What experimental approaches elucidate the compound’s role in apoptotic pathways?

- Methodological Answer :

- Western blotting : Quantify pro-apoptotic markers (Bax, cleaved PARP) and anti-apoptotic proteins (Bcl-2) .

- CRISPR knockouts : Use Bcl-2-deficient cell lines to validate target specificity .

- In vivo xenografts : Monitor tumor regression in BALB/c nude mice with HeLa-derived tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.